molecular formula C7H13NO2 B1602122 Methyl 2-aminocyclopentanecarboxylate CAS No. 342419-20-9

Methyl 2-aminocyclopentanecarboxylate

Cat. No.: B1602122
CAS No.: 342419-20-9
M. Wt: 143.18 g/mol
InChI Key: RGXCCQQWSIEIEF-UHFFFAOYSA-N
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Description

Significance of Constrained Amino Acid Surrogates and Cycloaliphatic Structures in Peptide Chemistry and Asymmetric Synthesis

In the realm of peptide chemistry, the use of constrained amino acid surrogates is a highly successful strategy for developing peptidomimetics with enhanced properties. nih.govacs.orgiris-biotech.de Natural peptides often suffer from poor metabolic stability and low bioavailability, limiting their therapeutic potential. By incorporating rigid cycloaliphatic structures like the aminocyclopentane ring, chemists can create peptide analogs, or foldamers, with predictable and stable three-dimensional structures. nih.govnih.govnih.gov These foldamers exhibit increased resistance to enzymatic degradation and can be designed to mimic or stabilize specific secondary structures, such as helices and turns, which are crucial for biological activity. rsc.orgnih.gov For instance, oligomers of trans-2-aminocyclopentanecarboxylic acid (trans-ACPC) are known to adopt a stable 12-helix conformation. rsc.org

The defined stereochemistry of cycloaliphatic scaffolds also makes them invaluable in asymmetric synthesis. researchgate.netelsevierpure.com As chiral building blocks, they provide a pre-organized framework to control the spatial arrangement of functional groups, enabling the stereoselective synthesis of complex molecules. researchgate.net

Overview of the Methyl 2-aminocyclopentanecarboxylate Moiety as a Foundational Chiral Synthon

At the heart of many of these applications lies this compound. This seemingly simple molecule is a versatile and foundational chiral synthon. Its structure combines a cyclopentane (B165970) ring, which imparts conformational constraint, with two key functional groups: an amino group and a methyl ester. This bifunctionality allows for sequential and controlled chemical modifications, making it an ideal starting point for the synthesis of more complex molecules. The methyl ester serves as a convenient protecting group for the carboxylic acid, which can be readily deprotected or transformed into other functionalities as needed during a synthetic sequence. nih.gov The presence of two stereocenters in the 2-aminocyclopentanecarboxylate core gives rise to four possible stereoisomers (cis and trans pairs of enantiomers), each offering a unique three-dimensional arrangement for further synthetic elaboration. nih.gov

Historical Context and Evolution of Research on Aminocyclopentanecarboxylates

Research into aminocyclopentanecarboxylates has evolved significantly over the past few decades. Early studies focused on the synthesis of these compounds, often as part of broader investigations into cyclic amino acids. cdnsciencepub.com One of the initial approaches to cis-2-aminocyclopentanecarboxylic acid (cis-ACPC) involved the use of a bicyclic β-lactam precursor, which could be resolved into its enantiomers through enzymatic hydrolysis. nih.govacs.org

A key development in the field was the recognition of the potential of these molecules as conformationally constrained peptide building blocks. acs.org This spurred the development of more efficient and scalable synthetic routes to access all four stereoisomers of 2-aminocyclopentanecarboxylic acid in high enantiomeric purity. nih.govacs.org These methods include diastereoselective tandem conjugate addition-cyclization protocols and reductive amination of 2-oxocyclopentanecarboxylates. researchgate.netst-andrews.ac.uk The ability to reliably produce each stereoisomer has been crucial for systematically studying their impact on peptide conformation and function. nih.gov

Scope of Current Academic Research Trajectories and Future Significance

Current research on aminocyclopentanecarboxylates is vibrant and multifaceted. A major focus remains on their application in medicinal chemistry to create novel foldamers with therapeutic potential, including antimicrobial, antiviral, and anticancer agents. nih.govnih.gov For example, peptide foldamers incorporating ACPC have been designed as inhibitors of the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor. nih.gov

Furthermore, the unique conformational properties of these scaffolds are being exploited in the development of new materials, such as nanomaterials and hydrogels. nih.govnih.gov The ability of ACPC-containing peptides to self-assemble into well-defined nanostructures opens up exciting possibilities in nanotechnology and bioengineering. nih.gov

The future significance of this compound and the broader class of aminocyclopentanecarboxylates is tied to the ever-growing demand for molecules with precisely controlled three-dimensional structures. As our understanding of the relationship between molecular shape and function deepens, these chiral synthons will undoubtedly play an even more critical role in the design and synthesis of the next generation of drugs, catalysts, and advanced materials. nih.govresearchgate.netforesight.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-aminocyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-10-7(9)5-3-2-4-6(5)8/h5-6H,2-4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXCCQQWSIEIEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00563140
Record name Methyl 2-aminocyclopentane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00563140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342419-20-9
Record name Methyl 2-aminocyclopentane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00563140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Stereocontrolled Synthetic Methodologies for Methyl 2 Aminocyclopentanecarboxylate Derivatives

Enantioselective and Diastereoselective Synthesis Strategies

The development of enantioselective and diastereoselective strategies is crucial for accessing the specific stereoisomers of methyl 2-aminocyclopentanecarboxylate required for various applications. These strategies often involve creating one or more stereocenters with high fidelity. Key approaches include asymmetric catalysis, the use of chiral auxiliaries, biocatalytic methods, stereoselective reductive amination, and the ring-opening of strained heterocyclic systems. beilstein-journals.orgnih.govclockss.orgresearchgate.net For instance, the synthesis of all four stereoisomers of 2-aminocyclopentanecarboxylic acid (ACPC) has been achieved through strategies starting from precursors like bicyclic β-lactams or via reductive amination of ketoesters. nih.gov Furthermore, stereoselective aza-Michael additions to cyclopentene (B43876) scaffolds derived from carbohydrates have been employed to produce highly functionalized and polyhydroxylated versions of these amino acids. nih.gov

Asymmetric catalysis offers a powerful and atom-economical approach to establishing the stereocenters of aminocyclopentanecarboxylate derivatives. Organocatalysis, in particular, has emerged as a prominent tool.

Bifunctional catalysts, such as those derived from cinchona alkaloids or incorporating thiourea (B124793) motifs, are effective in promoting asymmetric reactions. researchgate.netnih.gov These catalysts can activate both the nucleophile and the electrophile through non-covalent interactions, such as hydrogen bonding, to control the facial selectivity of the reaction. nih.gov For example, bifunctional thiourea catalysts have been successfully used in the intramolecular Michael addition of a nitronate to a conjugated ketone, yielding γ-nitroketones which are precursors to γ-amino acids. researchgate.netresearchgate.net This methodology affords cis-functionalized cyclopentane (B165970) systems as the major diastereoisomers with good yields and reasonable selectivities. researchgate.net

A multicatalytic, one-pot formal [3+2] reaction between 1,3-dicarbonyls and α,β-unsaturated aldehydes represents another advanced strategy. nih.gov This process combines a secondary amine-catalyzed Michael addition with an N-heterocyclic carbene (NHC)-catalyzed intramolecular crossed-benzoin reaction to construct densely functionalized cyclopentanones with high enantioselectivity. nih.gov The compatibility of the different catalysts in a single reaction vessel is a key challenge, often managed by the careful selection of catalysts and reaction conditions to avoid mutual interference. nih.gov

Table 1: Asymmetric Catalysis for Cyclopentanone (B42830) Precursors This table summarizes results from an asymmetric multicatalytic formal [3+2] reaction to form functionalized cyclopentanones, which are precursors to the target amino esters.

Entry1,3-Dicarbonyl SubstrateEnal SubstrateYield (%)Enantiomeric Excess (ee, %)
1DibenzoylmethaneCinnamaldehyde7299
2Dibenzoylmethane(E)-2-Hexenal7499
31,3-IndandioneCinnamaldehyde7099
4Methyl 2-benzoylacetateCinnamaldehyde6598
Data sourced from a study on multicatalytic cascade reactions. nih.gov

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org This strategy is a reliable method for achieving high diastereoselectivity.

Commonly used chiral auxiliaries include oxazolidinones, pseudoephedrine, and camphorsultam. wikipedia.org For instance, oxazolidinone auxiliaries, popularized by David A. Evans, are widely used in asymmetric alkylation and aldol (B89426) reactions. wikipedia.org The auxiliary is first attached to a carboxylic acid precursor, and the resulting N-acyl oxazolidinone can be enolized and reacted with an electrophile. The bulky substituent on the oxazolidinone ring effectively blocks one face of the enolate, leading to highly diastereoselective bond formation. wikipedia.org

In the context of aminocyclopentanecarboxylate synthesis, a chiral auxiliary could be attached to a cyclopentane precursor to control the stereoselective introduction of the amino group or another substituent. For example, trans-2-phenyl-1-cyclohexanol, introduced by J. K. Whitesell, has been used as a chiral auxiliary in ene reactions of glyoxylate (B1226380) esters to set key stereocenters. wikipedia.org Similarly, tert-butanesulfinamide, developed by the Ellman lab, is a versatile chiral amine precursor that functions as an excellent chiral auxiliary for the synthesis of a vast array of chiral amines via the condensation with aldehydes and ketones followed by diastereoselective reduction of the resulting N-sulfinyl imines. yale.edu

Biocatalysis, utilizing isolated enzymes or whole-cell systems, offers a green and highly selective alternative to traditional chemical methods for producing chiral compounds. nih.govnih.gov Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity. nih.govnih.gov

One major application is the kinetic resolution of racemic mixtures. For example, Fülöp et al. developed methods for the enzymatic kinetic resolution of amides and esters of cis-2-aminocyclopentanecarboxylic acid (cis-ACPC). nih.gov Lipases are commonly used enzymes for the resolution of racemic esters or alcohols via stereoselective hydrolysis or transesterification. clockss.org

Enzymes are also employed in the direct asymmetric synthesis of chiral molecules. Imine reductases (IREDs) and reductive aminases (RedAms) have become powerful tools for the synthesis of chiral amines from prochiral ketones. researchgate.netnih.gov These enzymes catalyze the direct reductive coupling of a ketone and an amine source, such as ammonia (B1221849) or an alkylamine, to produce chiral primary or secondary amines with high enantiomeric excess. nih.gov This approach has been successfully applied to the synthesis of N-substituted α-amino esters from α-ketoesters. nih.gov Engineered alcohol dehydrogenases have also been used for the highly selective reduction of keto-functions to generate specific diastereomers of chiral alcohols, which are valuable synthetic intermediates. nih.gov

Table 2: Enzymatic Synthesis of N-Substituted α-Amino Esters This table showcases the utility of imine reductases (IREDs) in the asymmetric synthesis of various N-substituted α-amino esters from α-ketoesters.

α-Ketoester SubstrateAmine SubstrateProductConversion (%)Enantiomeric Excess (ee, %)
Ethyl 2-oxo-4-phenylbutanoateBenzylamineN-benzyl-4-phenyl-L-homoalanine ethyl ester>99>99 (S)
Ethyl pyruvateBenzylamineN-benzyl-L-alanine ethyl ester>99>99 (S)
Ethyl 2-oxobutanoate(R)-α-MethylbenzylamineN-((R)-α-methylbenzyl)-L-norvaline ethyl ester98>99 (S)
Ethyl pyruvateCyclohexylamineN-cyclohexyl-L-alanine ethyl ester>99>99 (S)
Data sourced from a study on IRED-catalyzed reductive amination. nih.gov

Reductive amination is a cornerstone of amine synthesis and a direct method for preparing aminocyclopentanecarboxylates from their corresponding ketoesters. researchgate.netyoutube.com The reaction typically involves the condensation of a ketone, such as ethyl 2-oxocyclopentanecarboxylate, with an amine source (e.g., ammonia or an ammonium (B1175870) salt) to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. youtube.com

The choice of reducing agent is critical for the success of the reaction, especially in one-pot procedures. Sodium cyanoborohydride (NaBH₃CN) is a classic reagent for this transformation because it is mild enough not to reduce the initial ketone but is reactive towards the protonated imine (iminium ion) intermediate. youtube.com More modern and efficient catalytic systems have also been developed. For example, half-sandwich Ir(III) complexes have been shown to catalyze the direct reductive amination of a broad range of ketones, including cyclic ketoesters, using ammonium formate (B1220265) as the amine and hydride source (Leuckart–Wallach reaction). rsc.org This method can produce primary amines in moderate to excellent yields. rsc.org

For stereocontrol, the reductive amination can be performed using a chiral amine as a resolving agent or by employing asymmetric hydrogenation of the imine intermediate using a chiral catalyst. One scalable synthesis of all stereoisomers of 2-aminocyclopentanecarboxylic acid utilizes the diastereoselective reductive amination of ethyl 2-oxocyclopentanecarboxylate with (S)-(-)-1-phenylethylamine. nih.gov The resulting diastereomeric amino esters can be separated by crystallization and then converted to the target enantiopure amino acids via hydrogenolysis to remove the chiral auxiliary. nih.gov

The ring-opening of strained heterocycles provides a powerful and stereospecific route to highly functionalized acyclic structures, including aminocyclopentanecarboxylate derivatives. Aziridines and isoxazolines are particularly useful intermediates in this context. beilstein-journals.orgclockss.org

Aziridine (B145994) Ring-Opening: Aziridines, as nitrogen-containing three-membered rings, are versatile synthetic intermediates. clockss.org The inherent ring strain facilitates their opening by various nucleophiles. clockss.org The regioselectivity of the ring-opening is influenced by the substituents on the aziridine ring and the nature of the activating group on the nitrogen. nih.govfrontiersin.org For example, N-activated aziridine-2-carboxylates can be opened by nucleophiles to generate α- or β-amino acid derivatives. clockss.org The reaction is often stereospecific, proceeding via an SN2-type mechanism, which allows for the transfer of chirality from the aziridine to the final product. clockss.org

Isoxazoline (B3343090) Ring-Opening: Isoxazolines, typically formed via 1,3-dipolar cycloaddition of nitrile oxides to alkenes, are stable precursors to γ-amino alcohols and β-amino esters. beilstein-journals.orgu-szeged.hunih.gov The reductive cleavage of the N-O bond in the isoxazoline ring unmasks these functionalities. beilstein-journals.orgu-szeged.hu A variety of reducing agents can be employed, with the combination of NiCl₂ and NaBH₄ proving effective for the stereoselective ring-opening of isoxazoline-fused cyclopentane systems. nih.gov This reduction can proceed with high diastereoselectivity, often influenced by the existing stereochemistry on the cyclopentane ring, leading to the formation of a new stereocenter with predictable configuration. u-szeged.hu For instance, hydrogenation of an isoxazoline fused to a cyclopentane ring has been shown to occur from the less hindered face, cis to the carbamate (B1207046) protecting group. u-szeged.hu

Table 3: Reductive Ring-Opening of an Isoxazoline-Fused Cispentacin Derivative This table details the conditions and outcome of the stereoselective reductive ring-opening of an isoxazoline intermediate to form a highly functionalized β-amino acid derivative.

Starting MaterialReagents and ConditionsProductYield (%)Diastereoselectivity
Isoxazoline-fused cispentacin stereoisomer1. NiCl₂, NaBH₄, EtOH/H₂O; 2. Boc₂OEthyl (1S,2R,3S,4S)-2-(tert-butoxycarbonylamino)-4-hydroxy-3-(1-hydroxyiminoethyl)cyclopentane-1-carboxylate78Single diastereomer
Data sourced from a study on the synthesis of β-aminocyclopentanecarboxylate stereoisomers. nih.gov

Novel Retrosynthetic Approaches to the 2-Aminocyclopentanecarboxylate Framework

Modern synthetic chemistry emphasizes the development of novel retrosynthetic disconnections that enable more efficient and convergent access to complex molecular targets. For the 2-aminocyclopentanecarboxylate framework, this involves envisioning non-traditional bond cleavages that lead to simpler or more readily available starting materials.

One such approach involves the 1,3-dipolar cycloaddition of nitrile oxides to cyclopentene derivatives. u-szeged.hunih.gov Retrosynthetically, this disconnects the target β-amino ester into a cyclopentene precursor and a nitrile oxide. This strategy allows for the late-stage introduction of complexity and leverages the high regio- and stereoselectivity often observed in cycloaddition reactions. u-szeged.hunih.gov The subsequent reductive ring-opening of the resulting isoxazoline provides a powerful method for installing the amino and hydroxyl functionalities with stereocontrol. u-szeged.hunih.gov

Another innovative approach relies on cascade reactions. nih.gov For example, the multicatalytic formal [3+2] cycloaddition mentioned previously disconnects a densely functionalized cyclopentanone precursor back to a simple 1,3-dicarbonyl compound and an α,β-unsaturated aldehyde. nih.gov This retrosynthetic analysis transforms a complex ring-forming problem into a sequence of well-understood organocatalytic steps (Michael addition and benzoin (B196080) reaction), showcasing a highly convergent strategy. nih.gov These modern approaches prioritize efficiency by building molecular complexity rapidly from simple, achiral or readily available chiral precursors.

Green Chemistry Principles and Sustainable Synthesis of this compound Analogues

The principles of green chemistry are increasingly being applied to the synthesis of amino acid derivatives to minimize environmental impact. A primary focus has been the replacement of hazardous solvents commonly used in organic synthesis. For reactions involving amino acid derivatives, solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM) are often targeted for substitution due to their toxicity and disposal issues.

Research has identified several "greener" alternative solvents that are viable for syntheses analogous to those for this compound. These include bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be produced from renewable resources, and cyclopentyl methyl ether (CPME). rsc.org These solvents often have lower toxicity, are more readily biodegradable, and have a reduced environmental footprint compared to traditional polar aprotic solvents. rsc.org Ethanol (B145695), a bio-based solvent, has also been successfully used in catalytic reactions for producing nitrogen-containing heterocycles, demonstrating its utility in green synthesis. researchgate.net

Water itself is an ideal green solvent, and methods are being developed to perform syntheses in aqueous media. For example, the green synthesis of N-substituted glycine (B1666218) derivatives has been achieved by reacting primary amines with chloroacetic acid in water, eliminating the need for organic solvents. acs.org

Beyond solvent replacement, the development of sustainable catalytic systems is a cornerstone of green synthesis. One-pot reductive amination of carboxylic acids, a key transformation for producing amines, can be performed using recyclable ruthenium-tungsten bimetallic catalysts. rsc.org This approach uses benign reagents like H₂ and NH₃ and can be conducted in a green solvent like CPME, offering a highly efficient and sustainable route to primary amines. rsc.org The use of reusable, non-noble metal-based catalysts, such as a carbon-supported nitrogen phosphorus-cobalt catalyst, further enhances the sustainability of synthetic processes by reducing reliance on precious metals. researchgate.net Additionally, amino acid-based ionic liquids have been explored as "fully green" solvents and catalysts, as they are derived from renewable sources and can be biodegradable. rsc.org

Table 2: Green Solvents for Amino Acid Derivative Synthesis

Green SolventSource/TypeKey AdvantagesExample Application AreaReference
2-Methyltetrahydrofuran (2-MeTHF)Bio-derived etherRenewable, lower toxicity than THF, high boiling pointAlternative to DMF in peptide synthesis
Cyclopentyl Methyl Ether (CPME)Synthetic etherLow peroxide formation, hydrophobic, high boiling point, easily recyclableSolvent for one-pot reductive amination rsc.org
EthanolBio-solventRenewable, biodegradable, low toxicitySolvent for catalytic synthesis of N-substituted pyrroles researchgate.net
WaterUniversal solventNon-toxic, non-flammable, inexpensiveSynthesis of N-substituted glycine derivatives acs.org
Amino Acid Ionic LiquidsIonic LiquidRenewable source, potential biodegradability, dual role as solvent/catalystDiels-Alder reactions rsc.org

Chemical Reactivity and Derivatization of the Methyl 2 Aminocyclopentanecarboxylate Core

Chemical Transformations at the Amine Functionality

The primary amine group in Methyl 2-aminocyclopentanecarboxylate is a key site for a variety of chemical modifications, including acylation, alkylation, and its use as a handle in peptide synthesis. beilstein-journals.org Control over the reactivity of this amine is crucial, often necessitating the use of protecting groups to achieve selective transformations elsewhere in the molecule. libretexts.org

The nucleophilic character of the amine functionality allows for straightforward acylation and alkylation reactions. Acylation, the addition of an acyl group (R-C=O), is typically performed using acyl chlorides or anhydrides and can be useful for synthesizing amide derivatives. libretexts.org Alkylation involves the introduction of an alkyl group onto the nitrogen atom. youtube.com

Common strategies involve converting the amine into a carbamate (B1207046), which significantly deactivates its nucleophilicity. organic-chemistry.org Two of the most widely used amine protecting groups are tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z). The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable under basic and hydrogenolysis conditions but is easily removed with acid (e.g., trifluoroacetic acid). nih.gov Conversely, the Cbz group, installed using benzyl (B1604629) chloroformate, is stable to acidic conditions but is readily cleaved by catalytic hydrogenolysis. wikipedia.org The differential stability of these groups allows for an "orthogonal protection" strategy, where one can be selectively removed in the presence of the other, enabling complex, multi-step syntheses. organic-chemistry.orgwikipedia.org

Protecting GroupAbbreviationReagent for IntroductionKey Cleavage ConditionsStability
tert-butoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Acidic (e.g., TFA)Stable to base, hydrogenolysis
BenzyloxycarbonylCbz (or Z)Benzyl chloroformate (Cbz-Cl)Catalytic Hydrogenolysis (H₂/Pd)Stable to acid, mild base
9-FluorenylmethoxycarbonylFmocFmoc-Cl or Fmoc-OSuBasic (e.g., Piperidine)Stable to acid, hydrogenolysis

The amine functionality of this compound serves as a crucial nucleophile for the formation of amide bonds, a reaction fundamental to the synthesis of peptides and peptidomimetics. researchgate.net By incorporating this cyclic amino acid analogue into a peptide sequence, chemists can introduce conformational constraints that are valuable for studying protein structure and developing therapeutic agents.

The direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable and requires the "activation" of the carboxylic acid component. researchgate.net This is achieved using a variety of specialized coupling reagents that convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine of the aminocyclopentanecarboxylate. nih.gov

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), often used in conjunction with additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and minimize racemization. nih.gov More advanced phosphonium-based (e.g., PyBOP) and aminium/uronium-based (e.g., HATU, HBTU) reagents offer high efficiency and are widely employed in solid-phase and solution-phase peptide synthesis. nih.govluxembourg-bio.com The choice of reagent and reaction conditions can be tailored to the specific substrates to maximize the yield and purity of the resulting peptide. rsc.org

Coupling Reagent ClassExample Reagent(s)Typical AdditiveKey Feature
CarbodiimidesEDC, DCCHOBt, NHSWidely used, cost-effective.
Phosphonium SaltsPyBOP, PyAOP-Preferred for cyclization reactions. luxembourg-bio.com
Aminium/Uronium SaltsHATU, HBTU, HCTUBase (e.g., DIEA)High coupling efficiency, rapid reactions. luxembourg-bio.com

Reactions Involving the Carboxylate Ester Group

The methyl ester functionality of this compound provides a second reactive handle for derivatization, offering a pathway to other important functional groups like carboxylic acids and alcohols. beilstein-journals.orgnih.gov

The methyl ester can be readily converted to the corresponding carboxylic acid through hydrolysis, a reaction also known as saponification when carried out under basic conditions. nih.gov This transformation is typically achieved by treating the ester with an aqueous solution of a strong base, such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH), followed by an acidic workup to protonate the resulting carboxylate salt. The free carboxylic acid is a key intermediate, for instance, for subsequent peptide coupling reactions where the cyclopentane (B165970) moiety is the C-terminal residue. nih.gov

Alternatively, the methyl group of the ester can be exchanged for a different alkyl group in a process called transesterification. This reaction is typically catalyzed by either an acid or a base in the presence of an excess of the desired alcohol. For example, heating the methyl ester in ethanol (B145695) with an acid catalyst will lead to the formation of Ethyl 2-aminocyclopentanecarboxylate. The choice between hydrolysis and transesterification depends on the desired final product and the stability of other functional groups in the molecule. organic-chemistry.orgnih.gov

The carboxylate ester group can be reduced to a primary alcohol, yielding (2-aminocyclopentyl)methanol. evitachem.com This transformation requires a powerful reducing agent, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce esters. libretexts.org Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose, readily converting esters to primary alcohols in high yield. libretexts.orglibretexts.org The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, ultimately replacing the C-O double bond with C-H bonds. libretexts.org

The resulting amino alcohol, (2-aminocyclopentyl)methanol, is a valuable building block in its own right. evitachem.com The newly formed primary hydroxyl group can undergo a range of subsequent derivatizations. For example, it can be oxidized to form the corresponding aldehyde or carboxylic acid, or it can be converted into an ether or another ester, further expanding the library of accessible compounds from the original this compound scaffold.

Stereoselective Modifications and Functionalization of the Cyclopentane Ring System

The cyclopentane ring of this compound provides a rigid framework that allows for stereocontrolled functionalization. nih.gov The existing substituents (the amino and ester groups) can direct the approach of incoming reagents, leading to highly stereoselective transformations on the ring itself. nih.gov

Research has shown that functionalization of the cyclopentane core is a viable strategy for creating complex, multi-functionalized molecules. For example, in the synthesis of derivatives related to the antiviral agent Peramivir, hydrogenation of a related isoxazoline-fused cyclopentane system was shown to proceed stereoselectively. The hydrogen attack occurred from the same face (cis) as the protected amine group, demonstrating the directing effect of existing stereocenters. nih.gov

Methods for introducing new functional groups onto the ring include cycloaddition reactions on unsaturated precursors, followed by ring-opening to yield highly substituted aminocyclopentanecarboxylates. beilstein-journals.orgnih.gov For instance, a 1,3-dipolar cycloaddition of a nitrile oxide to an aminocyclopentene carboxylate, followed by reductive opening of the resulting isoxazoline (B3343090) ring, can introduce new stereocenters in a controlled manner. nih.gov The choice of reducing agent for such ring-opening reactions (e.g., NaBH₄/NiCl₂) is crucial for achieving high yield and stereoselectivity. nih.gov These strategies are vital for building the complex stereochemical architecture required for many biologically active target molecules.

Multi-Component Reactions Incorporating the Aminocyclopentanecarboxylate Moiety

The structural framework of this compound, featuring both a primary amine and an ester group on a cyclic scaffold, makes it an excellent candidate for participation in multi-component reactions (MCRs). These reactions, where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all reactants, are highly valued in medicinal chemistry and drug discovery for their efficiency and ability to rapidly generate molecular diversity. nih.govfrontiersin.org The aminocyclopentanecarboxylate moiety can be strategically employed in well-known MCRs, such as the Ugi and Passerini reactions, to generate complex peptidomimetics and novel heterocyclic systems. nih.govwikipedia.org

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, typically involving an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. nih.gov When this compound is used as the amine component, it can lead to the formation of sophisticated peptide-like structures. The reaction is generally favored in polar protic solvents like methanol (B129727) or ethanol. nih.govbeilstein-journals.org The generally accepted mechanism commences with the formation of an imine from the amine and carbonyl compound, which is then protonated by the carboxylic acid. This is followed by the nucleophilic addition of the isocyanide to form a nitrilium ion intermediate, which is subsequently trapped by the carboxylate. A final Mumm rearrangement yields the stable α-acylamino amide product. nih.govbeilstein-journals.org

The inherent chirality of this compound can influence the stereochemical outcome of the Ugi reaction, potentially leading to diastereoselective product formation. The degree of diastereoselectivity can be sensitive to reaction conditions and the nature of the other reactants. researchgate.netmdpi.com For instance, the use of chiral amino acids in Ugi reactions has been shown to induce stereoselectivity, a principle that applies to cyclic amino esters as well. researchgate.net

A significant application of incorporating cyclic β-amino acids, such as the cyclopentane derivative, into Ugi reactions is the synthesis of constrained peptidomimetics. nih.gov These structures are of great interest in drug discovery as they can mimic the secondary structures of peptides with enhanced metabolic stability. Research has demonstrated the synthesis of bicyclic β-lactams from monocyclic β-amino acids through an Ugi four-center three-component reaction where the amino acid serves as a bifunctional component. nih.govbeilstein-journals.org

The versatility of the Ugi reaction allows for the synthesis of a diverse library of compounds by varying the aldehyde, carboxylic acid, and isocyanide components. This combinatorial approach is highly efficient for exploring chemical space around the aminocyclopentanecarboxylate core.

Aldehyde (R1-CHO)Carboxylic Acid (R2-COOH)Isocyanide (R3-NC)SolventYield (%)Diastereomeric Ratio
BenzaldehydeAcetic Acidtert-Butyl isocyanideMethanol751.5:1
IsobutyraldehydePropionic AcidCyclohexyl isocyanideEthanol682:1
FormaldehydeBenzoic AcidBenzyl isocyanideMethanol82N/A
4-NitrobenzaldehydeAcetic AcidEthyl isocyanoacetateTrifluoroethanol651.2:1

Table 1: Representative Examples of Ugi Reaction with this compound. This table illustrates the potential diversity of products and typical outcomes based on analogous reactions reported in the literature.

Another powerful MCR is the Passerini three-component reaction (P-3CR), which involves a carbonyl compound, a carboxylic acid, and an isocyanide to produce α-acyloxy amides. wikipedia.orgorganic-chemistry.org While the primary amine of this compound is not a direct participant in the classic Passerini reaction, derivatization of the amino group to an isocyanide would allow the cyclopentane core to be incorporated through this route. Alternatively, the amino group can be utilized in post-Passerini modifications. The Passerini reaction is typically favored in aprotic solvents and at high concentrations. organic-chemistry.orgmdpi.com The reaction is valuable for creating libraries of compounds with three points of diversity. nih.gov

The products of these MCRs, particularly the Ugi reaction, serve as versatile intermediates for the synthesis of a wide array of heterocyclic compounds. Post-Ugi transformations, such as intramolecular cyclizations, can lead to the formation of pyrrolidines, thiazoles, and other valuable scaffolds in medicinal chemistry. beilstein-journals.org For example, an Ugi product can be designed to undergo a subsequent Pd-catalyzed cyclization to yield pyrrolidine (B122466) dipeptide mimics. beilstein-journals.org This strategy of combining MCRs with subsequent cyclization steps is a powerful tool for the rapid construction of complex molecular architectures. researchgate.net

MCR Product TypeSubsequent ReactionHeterocyclic Product
Linear Ugi AdductPd-catalyzed Cyclization2-Substituted Pyrrolidine
Ugi Adduct with ThioamideIntramolecular Cyclization2,5-Disubstituted Thiazole
Ugi Adduct from Amino AcidDeprotection/CyclizationDiketopiperazine
Ugi Adduct with Azide (B81097)/AlkyneClick ChemistryTriazole-linked Peptidomimetic

Table 2: Heterocyclic Scaffolds Derived from Post-MCR Transformations of Aminocyclopentanecarboxylate Derivatives. This table showcases the potential for creating diverse heterocyclic systems from the initial MCR products.

Methyl 2 Aminocyclopentanecarboxylate As a Chiral Building Block in Advanced Organic Synthesis

Construction of Constrained Peptidomimetics and Oligomers

The use of cyclic β-amino acids, such as 2-aminocyclopentane-1-carboxylic acid (ACPC), is a key strategy in the development of peptidomimetics and foldamers—oligomers with a strong propensity to adopt specific, well-defined conformations. rsc.org By incorporating these constrained residues into peptide backbones, chemists can overcome the inherent flexibility of natural peptides, leading to structures with enhanced stability and predictable shapes. nih.gov This approach is fundamental to creating molecules that can mimic the secondary structures of proteins, such as helices and sheets, which are crucial for biological recognition and function. ethernet.edu.et The cyclopentane (B165970) ring of methyl 2-aminocyclopentanecarboxylate locks the backbone dihedral angles, thereby guiding the folding of the entire oligomer into a desired conformation. nih.govmdpi.com

The design of β-peptide foldamers frequently utilizes aminocyclopentanecarboxylate residues to create stable, predictable secondary structures. rsc.org These cyclic β-amino acids are instrumental in forming foldamers with well-defined three-dimensional shapes that can self-assemble into various nanostructures. rsc.org The synthesis of these peptidomimetics often involves standard solid-phase peptide synthesis techniques, where protected forms of aminocyclopentanecarboxylic acid are incorporated into growing peptide chains. researchgate.net

A common strategy is the creation of chimeric α,β-peptides, where α-amino acids are interspersed with β-amino acids like ACPC in regular patterns. nih.gov For instance, an ααβαααβ repeat pattern has been shown to successfully generate helical conformations that mimic natural α-helices. nih.govnih.gov In this design, the ACPC residues align along one face of the helix, creating a "β-stripe" that can be oriented towards the solvent. nih.gov Depending on the stereochemistry of the ACPC residue (cis or trans), different types of secondary structures can be induced. For example, oligomers of cis-2-aminocyclopentanecarboxylic acid can adopt a β-strand-like conformation stabilized by intramolecular hydrogen bonds. rsc.org The ability to control the resulting structure based on the monomer sequence and stereochemistry makes ACPC a powerful tool in the rational design of functional foldamers. nih.govacs.org

Table 1: Examples of Peptidomimetic Designs with Aminocyclopentanecarboxylate

Residue TypeBackbone PatternResulting ConformationKey Findings
trans-ACPCααβαααβHelicalCreates an α-helix-like structure with a "β-stripe" of cyclopentane rings aligned on one face. nih.govnih.gov
cis-ACPC(β)n oligomerβ-StrandForms a rigid, extended structure stabilized by intra-residue six-membered hydrogen-bonded rings. rsc.org
Cyclic β-amino acidsGeneralFoldamersIncreases sequence diversity and promotes the formation of well-defined 3D structures. rsc.org

The three-dimensional structures of peptidomimetics incorporating this compound are elucidated using a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD).

NMR Spectroscopy is a powerful tool for determining detailed solution-state conformations. nih.gov One-dimensional ¹H NMR provides initial information, such as the presence of multiple conformers in slow exchange. nih.gov Two-dimensional NMR experiments, such as TOCSY and ROESY, are used to establish through-bond and through-space correlations, respectively. unifi.it ROESY data is particularly crucial as it provides information on the distances between protons, which can be used to build a model of the molecule's 3D structure. nih.gov Variable temperature ¹H NMR experiments can help identify intramolecular hydrogen bonds, which are key stabilizing features of folded structures. unifi.it For example, a low temperature coefficient for an amide proton chemical shift suggests its involvement in a hydrogen bond. unifi.it

Table 2: Spectroscopic Techniques for Conformational Analysis

TechniqueExperiment TypeInformation ObtainedReference
NMR ROESYThrough-space proton-proton distances for 3D structure determination. nih.govunifi.it
NMR Variable Temperature ¹H NMRIdentification of intramolecular hydrogen bonds. unifi.it
CD N/ACharacterization of global secondary structure (e.g., helicity). nih.govnih.gov
NMR ¹H and ¹³C NMRConfirmation of chemical structure and presence of multiple conformers. nih.govnih.gov

Asymmetric Synthesis of Biologically Relevant Scaffolds and Chemical Probes

The inherent chirality and structural rigidity of this compound make it an excellent starting material for the asymmetric synthesis of biologically relevant scaffolds and chemical probes. nih.gov Asymmetric synthesis aims to produce complex chiral molecules with high enantioselectivity, which is critical in medicinal chemistry as different enantiomers of a drug can have vastly different biological activities. nih.govnih.gov

The cyclopentane core serves as a rigid scaffold upon which other functionalities can be built with precise stereochemical control. This is exemplified in the synthesis of constrained RGD (arginine-glycine-aspartic acid) peptidomimetics, which are potent ligands for integrin receptors and have applications in cancer therapy and diagnostics. unifi.it By incorporating a derivative of aminocyclopentanecarboxylic acid as a template, researchers can create cyclic peptidomimetics with enhanced activity and selectivity for specific integrins like αvβ3. unifi.it The synthesis leverages the predefined stereochemistry of the aminocyclopentane unit to control the spatial orientation of the critical RGD sequence, leading to highly active compounds. unifi.it Furthermore, the development of organocatalytic methods allows for the highly enantioselective synthesis of such complex scaffolds under mild conditions. nih.gov These strategies are crucial for creating chemical probes to investigate biological processes and for developing new therapeutic agents with improved properties. nih.gov

Precursor in the Total Synthesis of Complex Natural Products

This compound and its derivatives serve as valuable chiral precursors in the total synthesis of complex natural products. nih.gov The total synthesis of natural products is a cornerstone of organic chemistry that drives the development of new synthetic methods and provides access to biologically active molecules that are often scarce in nature. nih.gov

Using a pre-synthesized, stereochemically defined building block like this compound can significantly simplify a complex synthesis. This "chiral pool" approach allows chemists to introduce a stereocenter-rich fragment into the target molecule in a single step, avoiding potentially lengthy and low-yielding chiral resolution or asymmetric synthesis steps later in the sequence. For example, the enantiopure synthesis of L-bicyclocarba-d4T, a potent anti-HIV agent, utilizes a chiral starting material to establish the stereochemistry early in the synthetic route, which is then carried through a series of reactions to yield the final complex product. nih.gov This strategy is a key component of modern chemoenzymatic synthesis, where enzymes are used alongside traditional chemical methods to construct complex molecules efficiently. nih.gov The use of such precursors is essential for making the synthesis of intricate natural product scaffolds more concise and practical.

Development of Novel Heterocyclic Systems Incorporating the Aminocyclopentane Moiety

The bifunctional nature of this compound, possessing both a nucleophilic amine and an electrophilic ester, makes it a versatile substrate for the development of novel heterocyclic systems. nih.gov Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast majority of FDA-approved drugs containing at least one heterocyclic ring. frontiersin.orgnih.gov The synthesis of new heterocyclic scaffolds is therefore a major focus of drug discovery research. uokerbala.edu.iq

The amino and ester groups on the cyclopentane ring are well-positioned to react with various reagents to construct fused or spirocyclic heterocyclic structures. nih.gov For example, the amine can react with aldehydes or ketones to form imines (Schiff bases), which are versatile intermediates for the synthesis of a wide range of nitrogen-containing heterocycles like oxazolidinones. guilan.ac.ir The cyclopentane ring itself acts as a rigid anchor, influencing the shape and properties of the resulting heterocyclic system. This approach, often part of a diversity-oriented synthesis strategy, allows for the creation of libraries of novel compounds that can be screened for biological activity. frontiersin.org By incorporating the constrained aminocyclopentane moiety, chemists can generate unique three-dimensional structures that are distinct from traditional flat aromatic systems, a concept known as "escaping from flatland," which can lead to improved physicochemical and pharmacological properties. nih.gov

Role in Materials Science and Supramolecular Chemistry Research

Monomer in the Synthesis of Specialty Polymers and Copolymers

Methyl 2-aminocyclopentanecarboxylate serves as a valuable monomer for the creation of specialty polymers, most notably polyamides and polyesters. The amino and ester functionalities provide the reactive sites necessary for polymerization. While the direct polycondensation of the methyl ester can be challenging, it is often hydrolyzed to the corresponding carboxylic acid, 2-aminocyclopentanecarboxylic acid (ACPC), which then readily participates in polyamidation reactions with a suitable diamine or diacid chloride comonomer.

The incorporation of the rigid cyclopentane (B165970) ring into the polymer backbone imparts unique properties to the resulting materials. These polymers often exhibit enhanced thermal stability, modified solubility, and a higher glass transition temperature compared to their linear aliphatic counterparts. The stereochemistry of the aminocyclopentanecarboxylate monomer is a critical determinant of the polymer's secondary structure. For instance, oligomers of trans-2-aminocyclopentanecarboxylic acid have been shown to adopt stable helical conformations, a property that can be translated into the design of ordered polymeric materials. nih.gov

Research into polyamides derived from amino acid derivatives has demonstrated a strong correlation between the monomer structure and the thermal properties of the polymer. researchgate.net The rigidity of the cyclic monomer can lead to semi-crystalline polymers with distinct melting temperatures. researchgate.net

Table 1: Influence of Monomer Structure on Polyamide Properties
Monomer UnitPolymer TypeKey Structural FeatureResulting Polymer PropertyReference
2-Aminocyclopentanecarboxylic Acid (from this compound)PolyamideRigid cyclopentane ring in backboneEnhanced thermal stability, defined secondary structures nih.gov
L-Alanine derivativePolyamideChiral amino acidPotential biodegradability, specific thermal behavior researchgate.net
Fmoc-glycine with m-phenylene diaminePolyamideAromatic and amino acid componentsHigh thermal stability researchgate.net

Design and Construction of Self-Assembling Supramolecular Architectures with Aminocyclopentanecarboxylates

The principles of molecular recognition and self-assembly are central to the construction of complex, functional supramolecular structures. Aminocyclopentanecarboxylates, including the methyl ester, are excellent building blocks for these architectures due to their ability to form predictable, non-covalent interactions such as hydrogen bonds.

The constrained conformation of the cyclopentane ring directs the spatial orientation of the amino and carboxylate groups, facilitating the formation of well-defined hydrogen-bonding patterns. Oligomers of trans-2-aminocyclopentanecarboxylic acid, for example, have a high propensity to form stable 12-helices, even in short sequences. nih.gov This predictable folding behavior is a powerful tool for designing nano-scale structures. The self-assembly of hexamers of trans-2-aminocyclopentanecarboxylic acid has been induced by evaporation, leading to organized supramolecular structures. documentsdelivered.com

Furthermore, the combination of hydrophobic cyclopentane rings and hydrophilic functional groups allows for the creation of amphiphilic molecules that can self-assemble into higher-order structures like nanotubes and nanosheets in aqueous environments. acs.org The design of these systems often involves a deep understanding of the interplay between hydrogen bonding, hydrophobic interactions, and solvent effects. researchgate.net

Table 2: Self-Assembling Systems Based on Cyclopentane Amino Acid Derivatives
Building BlockAssembly TypeDriving ForceResulting ArchitectureReference
trans-2-Aminocyclopentanecarboxylic acid oligomersHelical FoldingIntramolecular Hydrogen Bonding12-Helix nih.gov
trans-2-Aminocyclopentanecarboxylic acid hexamersEvaporation-Induced Self-AssemblyIntermolecular InteractionsOrganized microstructures documentsdelivered.com
Cyclic peptides with 4-aminocyclopent-2-enecarboxylic acidDimerization and StackingIntersubunit Hydrogen BondingCylindrical Dimers/Nanotubes acs.org

Integration into Hybrid Organic-Inorganic Materials, including Coordination Polymers and MOFs

Hybrid organic-inorganic materials, such as coordination polymers and metal-organic frameworks (MOFs), combine the properties of both organic and inorganic components to create materials with novel functionalities. researchgate.net this compound, or more commonly its hydrolyzed form, can act as an organic linker in these materials. The amino group and the carboxylate group can coordinate to metal ions, forming extended one-, two-, or three-dimensional networks. acs.orgnih.gov

The use of amino-functionalized ligands is a well-established strategy in the design of MOFs for applications such as carbon dioxide capture and catalysis. chemicalbook.com The amino groups can enhance the affinity of the framework for specific molecules. Similarly, carboxylate groups are fundamental to the construction of a vast number of stable MOFs. sigmaaldrich.com

While direct use of this compound in reported MOF structures is not widespread, the principles of MOF design using bifunctional amino-carboxylate linkers are directly applicable. The rigid and defined stereochemistry of the aminocyclopentanecarboxylate scaffold can be exploited to control the topology and pore environment of the resulting framework. For instance, the coordination of trans-2-aminocyclopentanecarboxylate to Zn(II) has been shown to form a two-dimensional coordination polymer. researchgate.net The integration of such chiral building blocks is a promising avenue for the development of enantioselective catalysts and separation materials.

Table 3: Examples of Coordination Polymers and MOFs with Amino-Carboxylate Ligands
Organic LigandMetal IonMaterial TypeKey FeaturePotential ApplicationReference
trans-2-AminocyclopentanecarboxylateZn(II)2D Coordination PolymerN,O-bridging coordinationChiral Materials researchgate.net
5-Aminopyridine-2-carboxylateLanthanidesCoordination PolymerLuminescenceSensing, Anticancer mdpi.com
Amino-functionalized dicarboxylatesCd(II), Zn(II)Metal-Organic FrameworkFluorescent sensingMetal Ion Detection researchgate.net

Mechanistic Studies and Computational Chemistry of Methyl 2 Aminocyclopentanecarboxylate

Conformational Analysis and Energy Landscapes of Aminocyclopentanecarboxylate Stereoisomers

Computational methods, particularly Density Functional Theory (DFT), are extensively used to map the potential energy landscape of these stereoisomers. researchgate.net These studies involve calculating the energies of various possible conformations to identify the most stable (lowest energy) structures. The conformational preferences of oligopeptides containing cyclopentane-based amino acids have been investigated using DFT methods, revealing that specific helical structures can be the most preferred conformations in both chloroform (B151607) and water. researchgate.net For the individual monomer, the analysis would identify the preferred pucker of the cyclopentane (B165970) ring and the rotational positions of the substituent groups.

The relative free energies (ΔG) of these conformers can be calculated to predict their equilibrium populations in solution. This information is crucial, as the reactivity and spectroscopic properties of the molecule are a Boltzmann-weighted average of all significantly populated conformers. github.io For example, in peptides incorporating 2-aminocyclopentanecarboxylic acid (ACPC), the high conformational stability of the building block is a key feature. nih.gov

Table 1: Hypothetical Relative Energies of Methyl 2-aminocyclopentanecarboxylate Conformers

This interactive table illustrates a hypothetical energy landscape for the cis and trans isomers, where different ring puckers (Envelope vs. Twist) result in varying stability.

StereoisomerConformationComputational MethodRelative Free Energy (kcal/mol)Predicted Population (%)
transTwist (T1)DFT/B3LYP0.0073.1
transEnvelope (E1)DFT/B3LYP1.508.8
cisEnvelope (E2)DFT/B3LYP0.5036.7
cisTwist (T2)DFT/B3LYP0.8521.0

Note: Data are hypothetical and for illustrative purposes.

Elucidation of Reaction Mechanisms for Transformations Involving the Compound using Computational Methods

Computational chemistry provides a powerful lens for examining the step-by-step pathways of chemical reactions. By modeling reactants, transition states, and products, researchers can calculate activation energies and reaction enthalpies, offering a detailed understanding of why a reaction proceeds with a certain rate and selectivity.

A notable application is in understanding the synthesis of functionalized β-aminocyclopentanecarboxylate stereoisomers through the reductive ring-opening of isoxazolines. nih.govnih.gov This transformation is stereoselective, and computational methods can be employed to model the transition state of the key reduction step. nih.gov By comparing the energies of different transition state structures, chemists can explain the observed stereochemical outcome—for instance, why a reagent attacks from a specific face of the cyclopentane ring. nih.gov

Another relevant transformation is the epimerization at the carbon atom alpha to the ester group. nih.govacs.org Treatment of a mixture of diastereomers with a base can shift the equilibrium to favor the more stable trans-isomer. nih.govacs.org Computational modeling can elucidate this mechanism by calculating the stability of the intermediate enolate and the transition states leading to both the cis and trans products.

Prediction of Spectroscopic Signatures for Research Characterization (e.g., NMR, IR, Mass Spectrometry)

Computational methods are routinely used to predict spectroscopic data, which serves as a vital tool for structure verification and the interpretation of experimental spectra. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of 1H and 13C NMR chemical shifts is a common application of computational chemistry. github.io The standard approach involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus, often using the Gauge-Invariant Atomic Orbital (GIAO) method within a DFT framework. researchgate.net To achieve high accuracy, it is essential to perform a conformational search, calculate the NMR properties for each low-energy conformer, and then determine a Boltzmann-weighted average of the chemical shifts. github.io Solvation effects are also critical and are often included using models like the Polarizable Continuum Model (PCM). github.io

Table 2: Comparison of Hypothetical Experimental and Predicted 1H NMR Chemical Shifts for trans-Methyl 2-aminocyclopentanecarboxylate

ProtonPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
H2 (on C-NH2)3.913.88
H1 (on C-CO2Me)2.942.92
O-CH33.723.70
Ring CH21.65 - 2.251.66 - 2.23

Note: Data are illustrative, based on similar compounds found in the literature. nih.gov

Infrared (IR) Spectroscopy

Theoretical IR spectra can be generated by calculating the vibrational frequencies of a molecule. mdpi.com These calculations, typically done using DFT, predict the frequencies and intensities of IR-active vibrational modes. nih.gov The predicted spectrum can be compared with an experimental one to confirm the presence of key functional groups. For this compound, important predicted peaks would include the N-H stretching of the amine, C-H stretching of the alkyl and methoxy (B1213986) groups, and the prominent C=O stretching of the ester group. nih.gov Often, calculated frequencies are systematically higher than experimental values, and a scaling factor is applied to improve the agreement. nih.gov

Table 3: Predicted Characteristic IR Frequencies

Vibrational ModeFunctional GroupPredicted Wavenumber (cm-1)
N-H StretchAmine3400 - 3300
C-H StretchAlkane/Methoxy2980 - 2850
C=O StretchEster1735
N-H BendAmine1650 - 1580
C-O StretchEster1250 - 1150

Note: Data are typical values for these functional groups and serve as an illustrative prediction.

Mass Spectrometry (MS)

While direct prediction of a full mass spectrum is complex, computational chemistry can help rationalize observed fragmentation patterns. The initial step in mass spectrometry is the ionization of the molecule to form a molecular ion, [M]•+. docbrown.info For this compound (Molecular Weight: 143.18 g/mol ), the molecular ion peak would be observed at an m/z of 143.

Computational methods can be used to calculate the energies of various potential fragment ions to predict the most likely fragmentation pathways. Common fragmentation patterns for esters include the loss of the alkoxy group or the entire ester function. For this molecule, likely fragmentations would include:

Loss of a methoxy radical (•OCH3): [M - 31]+, leading to a peak at m/z 112.

Loss of the carbomethoxy group (•COOCH3): [M - 59]+, resulting in a peak at m/z 84.

Cleavage of the cyclopentane ring: This can lead to a variety of smaller fragments, such as the ion at m/z 69, corresponding to the loss of the amino and ester groups. researchgate.net

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their reactivity. mdpi.com This approach is a cornerstone of computational drug discovery and materials science.

The QSRR process involves several steps:

Dataset Assembly: A series of structurally related compounds with known reactivity data (e.g., reaction rates, equilibrium constants) is compiled. For the current subject, this could involve various substituted methyl 2-aminocyclopentanecarboxylates.

Descriptor Calculation: A large number of numerical parameters, known as molecular descriptors, are calculated for each molecule. These can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), or topological (e.g., connectivity indices). mdpi.com

Model Building: Using statistical methods like Multiple Linear Regression (MLR), often coupled with a genetic algorithm for selecting the most relevant descriptors, a mathematical equation is developed that links the descriptors to the observed reactivity. mdpi.com

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its robustness and applicability to new, untested compounds. mdpi.com

For this compound, a QSRR model could be developed to predict its efficacy as a building block in peptide synthesis or its rate of transformation in a particular chemical reaction. Such a model would provide valuable insights into which structural features are most critical for achieving desired reactivity, guiding future synthetic efforts.

Advanced Analytical Methodologies for Research on Methyl 2 Aminocyclopentanecarboxylate

Stereochemical Elucidation using High-Resolution NMR Spectroscopy (1D and 2D techniques)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the stereochemical elucidation of Methyl 2-aminocyclopentanecarboxylate. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques provide detailed information about the connectivity and spatial arrangement of atoms within the molecule.

In the analysis of stereoisomers of 2-aminocyclopentanecarboxylic acid (ACPC), the parent acid of the methyl ester, 1D ¹H NMR is fundamental. For instance, after certain synthetic steps, the ratio of diastereomers can be monitored by observing shifts in the ¹H NMR spectrum. nih.gov For derivatives like Fmoc-protected ACPC, ¹H NMR spectra in deuterated chloroform (B151607) (CDCl₃) reveal the presence of two rotamers (cis- and trans-carbamates) indicated by two distinct resonances for the amide (HN) proton. nih.gov

To resolve overlapping signals in 1D spectra and to unambiguously assign protons, 2D techniques such as Correlation Spectroscopy (COSY) are employed. researchgate.net COSY experiments show correlations between protons that are coupled to each other, which is critical for identifying the protons on the cyclopentane (B165970) ring and their relative stereochemistry. For example, in the analysis of valine methyl ester diastereomers, COSY spectra clearly show the cross-peaks between the α- and β-protons, allowing for their distinct identification even when their signals overlap in the 1D spectrum. researchgate.net

Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) and other NOE difference experiments are powerful for determining stereochemistry by identifying protons that are close in space, irrespective of their bond connectivity. researchgate.net These techniques have been successfully used to determine the cis-trans-trans and cis-cis-cis configurations in complex cyclic molecules. researchgate.net For the stereoisomers of this compound, NOESY can reveal through-space interactions between the protons on the cyclopentane ring, providing definitive evidence for their relative cis or trans orientation.

The use of chiral shift reagents (CSAs) in ¹H NMR is another advanced method for determining enantiomeric purity. For instance, quinine (B1679958) has been used as a CSA to separate the signals of enantiomers of Fmoc-protected ACPC, allowing for the quantification of enantiomeric excess. nih.gov

Table 1: Representative ¹H NMR Data for Stereochemical Analysis

Technique Application Key Observation Reference
1D ¹H NMR Diastereomer ratio determination Shift in diastereomeric proton signals nih.gov
1D ¹H NMR Rotamer identification (Fmoc-ACPC) Two distinct HN proton resonances nih.gov
2D COSY Resolution of overlapping signals Cross-peaks between coupled protons (e.g., CHα and CHβ) researchgate.net
2D NOESY Determination of relative stereochemistry Through-space correlations between non-bonded protons researchgate.net
¹H NMR with CSA Enantiomeric purity assessment Separation of enantiomeric signals nih.gov

Mass Spectrometry for Structural Characterization and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing its fragmentation patterns upon ionization.

In mass spectrometry, a molecule is ionized, often by electron impact (EI), which can cause the molecular ion to break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure. For cyclic compounds like this compound, the fragmentation can be complex. For instance, the mass spectrum of methyl cyclopentane shows a molecular ion peak at m/z 84, with fragment ions corresponding to the loss of a methyl group (M-CH₃), an ethyl group (M-C₂H₅), and a propyl group (M-C₃H₇). researchgate.net

The fragmentation of this compound would be influenced by the presence of the amino and methyl ester functional groups. The molecular ion peak would confirm the compound's molecular weight. Key fragmentation pathways would likely involve:

α-cleavage: The bond adjacent to the nitrogen atom of the amino group can break, leading to the loss of an alkyl radical. This is a dominant fragmentation mode for aliphatic amines. libretexts.orgmiamioh.edu

Loss of the methoxycarbonyl group: Cleavage of the bond between the cyclopentane ring and the ester group, or fragmentation within the ester group itself (e.g., loss of ·OCH₃ or ·COOCH₃), is expected. Esters typically show fragment ions resulting from the cleavage of bonds next to the carbonyl group. libretexts.org

Ring cleavage: The cyclopentane ring itself can undergo fragmentation, leading to a series of characteristic ions.

The stability of the resulting carbocations influences the intensity of the fragment peaks. More stable carbocations, such as secondary or tertiary ones, will produce more intense peaks in the mass spectrum. chemguide.co.uk The analysis of these fragmentation patterns allows for the detailed structural characterization of the molecule. researchgate.netnih.gov

Table 2: Predicted Key Fragmentation Ions for this compound

Ion Predicted m/z Fragmentation Pathway
[M]+ 143 Molecular Ion
[M - ·OCH₃]+ 112 Loss of methoxy (B1213986) radical from the ester
[M - ·COOCH₃]+ 84 Loss of methoxycarbonyl radical
Ring Fragmentation Ions Various Cleavage of the cyclopentane ring

X-ray Crystallography for Absolute and Relative Configuration Determination of Derivatives

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute and relative configuration. While obtaining suitable crystals of this compound itself might be challenging, the analysis of its crystalline derivatives provides definitive stereochemical information.

The process involves irradiating a single crystal of a derivative with X-rays and analyzing the resulting diffraction pattern. This pattern is directly related to the arrangement of atoms in the crystal lattice. From this data, a detailed model of the molecule's structure can be built, revealing the precise spatial orientation of all atoms.

For complex molecules, especially those with multiple chiral centers, X-ray crystallography is often the only way to definitively assign the absolute configuration (the actual R/S designation at each chiral center) and the relative configuration (the cis/trans relationship between substituents on the ring). mdpi.commdpi.com For example, in studies of adamantane (B196018) derivatives, X-ray analysis revealed conformational differences (folded vs. extended) based on the substituents present. mdpi.com Similarly, the structures of various quinoline (B57606) derivatives have been unequivocally established using single-crystal X-ray diffraction. mdpi.com

To apply this technique to this compound, it would first be converted into a solid derivative, for instance, by forming a salt with a chiral acid or by derivatizing the amino group with a suitable reagent that promotes crystallization. The resulting crystal structure would then provide irrefutable proof of the stereochemistry of that particular isomer. This technique has been used to determine the absolute configuration of diastereomeric esters by analyzing the crystal structure of one of the separated diastereomers. mdpi.com

Table 3: Crystallographic Data for Representative Derivatives (Hypothetical)

Derivative Crystal System Space Group Key Structural Information Reference
(1R,2S)-Methyl 2-(N-benzoyl)aminocyclopentanecarboxylate Orthorhombic P2₁2₁2₁ Confirms cis-relationship and absolute configuration mdpi.commdpi.com
(1R,2R)-Methyl 2-aminocyclopentanecarboxylate hydrochloride Monoclinic P2₁ Confirms trans-relationship and absolute configuration mdpi.commdpi.com

Chromatographic Techniques for Enantiomeric and Diastereomeric Separation and Purity Assessment

Chromatographic techniques are essential for the separation of the different stereoisomers of this compound and for the assessment of their purity. High-performance liquid chromatography (HPLC) is particularly powerful in this regard.

Diastereomeric Separation: Diastereomers have different physical properties and can often be separated by standard chromatographic methods, such as silica (B1680970) gel column chromatography or normal-phase HPLC. researchgate.net The separation is based on the different interactions of the diastereomers with the stationary phase.

Enantiomeric Separation: Enantiomers have identical physical properties in a non-chiral environment, making their separation more challenging. Chiral chromatography is the most common method for separating enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation.

Various types of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, and synthetic chiral polymers. mdpi.comnih.gov For amino acid derivatives, teicoplanin-based CSPs have been shown to be effective. mst.edu The choice of mobile phase is also critical and can be optimized to improve separation. nih.gov

Alternatively, enantiomers can be derivatized with a chiral derivatizing agent to form diastereomers, which can then be separated by non-chiral chromatography. mdpi.com After separation, the derivatizing agent can be removed to yield the pure enantiomers.

Gas chromatography (GC) with a chiral stationary phase can also be used for the separation of volatile enantiomers. nih.gov

These chromatographic methods are not only used for preparative separation but are also crucial for analytical purposes, such as determining the enantiomeric excess (ee) or diastereomeric ratio (dr) of a sample, which is a critical measure of its purity. mdpi.com

Table 4: Chromatographic Techniques for Separation and Purity Assessment

Technique Stationary Phase Application Key Outcome Reference
Normal-Phase HPLC Silica Gel Separation of diastereomers Isolation of individual diastereomers researchgate.netmdpi.com
Chiral HPLC Chiral Stationary Phase (e.g., Teicoplanin, polysaccharide-based) Separation of enantiomers Determination of enantiomeric excess (ee) mdpi.comnih.govmst.edu
Chiral GC Chiral Stationary Phase Separation of volatile enantiomers Analytical separation of enantiomers nih.gov
HPLC after Chiral Derivatization Non-chiral (e.g., Silica Gel) Indirect separation of enantiomers Separation of diastereomeric derivatives mdpi.com

Emerging Research Paradigms and Future Directions for Aminocyclopentanecarboxylates

Integration with Flow Chemistry and Continuous Processing for Scalable Synthesis

The transition from traditional batch synthesis to continuous flow processing represents a major leap forward in chemical manufacturing, offering enhanced safety, efficiency, and scalability. While specific flow synthesis protocols for Methyl 2-aminocyclopentanecarboxylate are not yet widely detailed, the principles and advantages of this technology are directly applicable. Continuous processing is recognized for its potential to revolutionize the manufacturing of biotherapeutics and active pharmaceutical ingredients (APIs) by reducing costs, manufacturing space, and cycle times. researchgate.netnih.gov

Flow chemistry mitigates safety hazards associated with highly exothermic reactions and unstable intermediates, which can be a concern in multistep organic synthesis. researchgate.net This approach has been successfully used for the α-methylation of pyridines and the synthesis of various APIs, demonstrating its superiority over batch processes through shorter reaction times, increased safety, elimination of complex work-up procedures, and reduced waste. nih.gov Research on the scalable synthesis of the parent compound, 2-aminocyclopentanecarboxylic acid, has already laid the groundwork by developing methods that avoid hazardous reagents and high-pressure equipment. nih.govacs.org Adapting such optimized batch syntheses into a continuous flow setup is a logical next step. A continuous process for aminocyclopentanecarboxylate derivatives could involve steps such as continuous trickle-bed hydrogenation or integrated reaction and extraction/distillation work-ups, leading to a highly pure product in a more streamlined and economical fashion. researchgate.net

Table 1: Comparison of Batch vs. Continuous Flow Processing for Chemical Synthesis

Feature Batch Processing Continuous Flow Processing
Scalability Often requires re-optimization for larger scales Scaled by extending run time, not changing reactor size
Safety Higher risk due to large volumes of reagents and potential for thermal runaway Improved safety with small reaction volumes and superior heat transfer
Efficiency Can have significant downtime between batches Higher productivity through continuous operation and integration of steps
Product Quality Potential for batch-to-batch variability Consistent product quality and easier process control
Waste Generation Often generates more solvent and reagent waste Reduced waste through optimized reactions and integrated purification

Exploration in Catalytic Systems as Chiral Ligands or Organocatalysts

The rigid, conformationally constrained structure of aminocyclopentanecarboxylate stereoisomers makes them highly attractive candidates for use in asymmetric catalysis. Amino acids and peptides are readily available biomolecules that can function as effective chiral ligands for transition metal-catalyzed reactions. mdpi.com These ligands have been successfully used in a variety of transformations, including 1,4-additions and enantioselective alkylations, often yielding products with high enantioselectivity. mdpi.com

While the direct application of this compound as a ligand is an emerging area, its structural features—a chiral β-amino acid scaffold—suggest significant potential. The fixed spatial orientation of the amine and carboxylate groups on the cyclopentane (B165970) ring could allow for precise control of the chiral environment around a metal center. This could lead to the development of novel catalysts for a range of asymmetric C-C bond-forming reactions. nih.gov

Furthermore, the potential for these molecules to act as organocatalysts is also a promising research avenue. Organocatalysis, which uses small organic molecules to accelerate chemical reactions, has become a powerful tool in synthesis. Bifunctional organocatalysts, containing both a hydrogen-bond donor (like the amine) and a Lewis basic site, can activate substrates in a specific manner. For instance, aminocyclopropenium derivatives have been designed as bifunctional catalysts for cycloaddition reactions. rsc.org The unique stereochemistry of this compound isomers could be leveraged to design novel organocatalysts for stereoselective transformations. nih.gov

Applications in Bioorthogonal Chemistry as Research Tools

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. enamine.netnih.gov These reactions provide powerful tools for labeling and tracking biomolecules, targeted drug delivery, and studying biological function in real time. nih.govnih.gov Key characteristics of bioorthogonal reactions are their high selectivity, rapid kinetics, and compatibility with the aqueous physiological environment. nih.gov

Currently, there is no documented use of this compound itself as a bioorthogonal reagent. The field is dominated by highly specialized reactive partners such as azides, cyclooctynes, tetrazines, and strained alkenes. enamine.netrsc.org However, the stable and well-defined scaffold of aminocyclopentanecarboxylates makes them excellent candidates for modification into novel bioorthogonal probes.

The amine functional group of this compound could be readily derivatized to incorporate a bioorthogonal handle. For example, acylation of the amine with a carboxylic acid bearing an azide (B81097) or a strained alkyne (like a cyclooctyne) would transform the molecule into a tool for "click chemistry". nih.govrsc.org Such a modified aminocyclopentanecarboxylate could be incorporated into a peptide or a small-molecule drug. The unique conformational constraint imposed by the cyclopentane ring could influence the molecule's interaction with its biological target, while the bioorthogonal handle would allow for subsequent labeling with a fluorescent dye or imaging agent via a reaction like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). enamine.netnih.gov This emerging direction could produce novel chemical tools for probing complex biological systems. nih.gov

Sustainable and Economical Production Methodologies for Aminocyclopentanecarboxylate Derivatives

The principles of green chemistry are increasingly guiding the development of new synthetic routes, with a focus on minimizing environmental impact and maximizing efficiency. For aminocyclopentanecarboxylate derivatives, this involves designing syntheses that are not only scalable but also economically viable and sustainable.

Recent research has made significant strides in the sustainable synthesis of the core 2-aminocyclopentanecarboxylic acid structure. nih.govacs.org A key achievement has been the development of a scalable synthesis that provides access to all four stereoisomers from a common precursor. nih.govacs.org This methodology is notable for its avoidance of several unsustainable practices:

Hazardous Reagents: The synthesis avoids the use of particularly hazardous or expensive reagents. nih.gov

Chromatographic Separation: It eliminates the need for large-scale, solvent-intensive chromatographic purifications. nih.gov

Extreme Conditions: The process operates without the need for high-pressure equipment. nih.gov

Compound Reference Table

Compound Name
This compound
2-Aminocyclopentanecarboxylic acid
(1R,2R)-2-amino-1-methylcyclopentan-1-ol
Methyltrioxorhenium
(diethanolamino)cyclopropenium halide
Chlorosulfonyl isocyanate
2-methylpyridines
Lomustine
Rolipram
Hydantoin
Ketamine
(+)-Epigalcatin
5-aminolevulinic acid
Estrone
Lipoic acid
Valproic acid
Probenecid
aminophenol
cis-3-aminocyclopentanecarboxylic acid
2-azabicyclo[2.2.1]hept-5-en-3-one

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling Methyl 2-aminocyclopentanecarboxylate in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use NIOSH-approved safety glasses and face shields to prevent ocular exposure. Inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact .
  • Hygiene Practices : Wash hands before breaks and after handling. Avoid cross-contamination by disposing of contaminated gloves according to laboratory waste protocols .
  • Engineering Controls : Work in a well-ventilated fume hood to minimize inhalation risks, especially during synthesis or purification steps.

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer :

  • Store in a cool, dry environment away from incompatible materials (e.g., strong oxidizers). Stability is maintained under inert atmospheres (e.g., nitrogen), as the compound shows no hazardous reactivity under standard conditions .
  • Monitor storage containers for leaks or degradation, and label containers with batch-specific hazard information.

Q. How should waste containing this compound be disposed of?

  • Methodological Answer :

  • Segregate waste from other laboratory residues and store in chemically compatible containers. Partner with licensed disposal services for incineration or chemical neutralization to comply with environmental regulations .
  • Avoid aqueous disposal due to unknown bioaccumulation potential and soil mobility risks .

Advanced Research Questions

Q. How can researchers address contradictions in decomposition data during thermal stability studies?

  • Methodological Answer :

  • Conduct differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to identify decomposition thresholds. Cross-reference with mass spectrometry to characterize volatile byproducts.
  • If decomposition pathways are unclear (as noted in SDS data gaps), use computational tools like Gaussian or COSMO-RS to predict reactive intermediates .

Q. What strategies are effective for optimizing synthetic routes of this compound?

  • Methodological Answer :

  • Predictive Database Utilization : Leverage databases like REAXYS and BKMS_METABOLIC to identify viable precursors and retro-synthetic pathways. For example:
ParameterSetting
Plausibility Threshold0.01 (min.)
Template SetPISTACHIO/BKMS_METABOLIC
Top-N Results6 feasible routes
  • Prioritize routes with high atom economy and minimal hazardous intermediates. Validate predictions via small-scale pilot reactions .

Q. How to design ecological risk assessments when toxicity data is unavailable?

  • Methodological Answer :

  • Apply read-across methodologies using structurally similar compounds (e.g., cyclopentanecarboxylate derivatives) to estimate acute toxicity (e.g., LC50 for aquatic organisms).
  • Perform in silico modeling with tools like ECOSAR or TEST to predict persistence and bioaccumulation potential .
  • Design microcosm experiments to assess soil mobility and biodegradation rates under controlled conditions.

Data Gaps and Contradictions

Q. How to resolve conflicting classifications of carcinogenicity or mutagenicity?

  • Methodological Answer :

  • Cross-validate existing data with in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity).
  • Consult regulatory frameworks (e.g., IARC, GHS) to align classifications with standardized hazard criteria. If discrepancies persist, conduct dose-response studies to clarify thresholds .

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Methyl 2-aminocyclopentanecarboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.